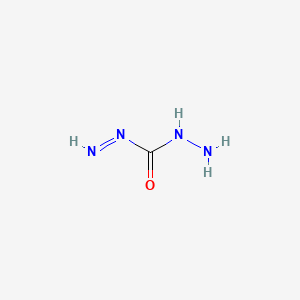

Diazenecarboxylic acid, hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diazenecarboxylic acid, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a diazene group (N=N) and a carboxylic acid hydrazide group (NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazenecarboxylic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of diazenecarboxylic acid with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

Diazenecarboxylic acid+Hydrazine→Diazenecarboxylic acid, hydrazide

Another method involves the use of acyl hydrazides, which can be prepared from aldehydes and azodicarboxylates. This method allows for the formation of various hydrazide derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diazenecarboxylic acid, hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can lead to the formation of hydrazones.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oxadiazoles, hydrazones, and various substituted hydrazides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diazenecarboxylic acid, hydrazide involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, being activated by enzymatic reactions to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Diazenecarboxylic acid, hydrazide can be compared with other hydrazide derivatives, such as isonicotinic acid hydrazide (isoniazid) and nicotinic acid hydrazide.

Similar Compounds

Isonicotinic acid hydrazide (isoniazid): Used primarily as an antitubercular agent.

Nicotinic acid hydrazide: Studied for its antimicrobial properties.

Quinoline carboxylic acid hydrazide: Known for its antibacterial activity.

Biological Activity

Diazenecarboxylic acid, hydrazide is a compound that falls within the broader category of hydrazides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Overview of Hydrazides

Hydrazides are organic compounds characterized by the presence of a hydrazine functional group (–NH–NH2) attached to a carbonyl group. They exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Antioxidant : Capable of scavenging free radicals.

- Anticancer : Potential to inhibit cancer cell growth.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of hydrazide derivatives. A systematic review indicated that hydrazide-hydrazone compounds demonstrate potent antibacterial activity against various pathogens, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A study evaluated several hydrazide derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 19 | E. coli | 12.5 |

| 19 | S. aureus | 6.25 |

| 21 | B. subtilis | 10 |

| 21 | K. pneumoniae | 12.5 |

Compound 19 exhibited superior activity compared to ampicillin against both E. coli and S. aureus, indicating its potential as a lead compound for developing new antibiotics .

The antibacterial mechanism was investigated through molecular docking studies, revealing that these compounds interact strongly with DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, compound 21 showed an IC50 value of 19.32 µM compared to ciprofloxacin's IC50 of 26.43 µM, suggesting a promising alternative for antibiotic development .

Antioxidant Activity

Hydrazides also exhibit significant antioxidant properties. A study focusing on hydrazide-containing fused azaisocytosines reported their ability to scavenge free radicals effectively.

Antioxidant Efficacy Data

The antioxidant activity was measured using various assays:

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | H2O2 Scavenging (%) |

|---|---|---|---|

| 9 | >90 | >80 | >75 |

| 3 | 85 | >75 | >70 |

These results indicate that compounds like 9 and 3 possess antioxidant capabilities comparable to well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) .

Anticancer Activity

Emerging research suggests that hydrazides may also exhibit anticancer properties. A recent investigation into hydrazide derivatives identified several candidates with cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

The cytotoxicity was evaluated in vitro using different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (breast cancer) | 25 |

| B | HeLa (cervical cancer) | 30 |

These findings indicate that certain hydrazide derivatives can inhibit cancer cell proliferation effectively, positioning them as potential candidates for further development in cancer therapy .

Properties

CAS No. |

33222-51-4 |

|---|---|

Molecular Formula |

CH4N4O |

Molecular Weight |

88.07 g/mol |

IUPAC Name |

1-amino-3-iminourea |

InChI |

InChI=1S/CH4N4O/c2-4-1(6)5-3/h2H,3H2,(H,5,6) |

InChI Key |

WFJFGMLKAISFOZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(NN)N=N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.